N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
This compound is a synthetic acetamide derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8, a phenyl group at position 3, and a thioether-linked acetamide moiety at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-7-5-4-6-8-18)23(28-24)31-16-21(30)26-20-15-19(25)10-9-17(20)2/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFVOAZSPOOTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 455.0 g/mol
- CAS Number : 1185174-35-9
Chemical Characteristics
The compound features a chloro-substituted aromatic ring and a triazaspiro framework, which may contribute to its biological activity. The presence of sulfur in the thioacetamide moiety is also noteworthy, as sulfur-containing compounds often exhibit unique biological properties.
Anticancer Potential
Research indicates that compounds with similar structural motifs have shown promising anticancer activities. For instance, studies on triazaspiro compounds have revealed their ability to inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is crucial for cellular redox balance and proliferation of cancer cells .
Antimicrobial Activity
Compounds containing sulfur and aromatic rings have been documented for their antimicrobial properties. A study demonstrated that related thiadiazole derivatives exhibited significant activity against various bacterial strains, suggesting that the thioacetamide component might confer similar effects to our compound of interest .
Pharmacological Studies
In vitro studies on structurally similar compounds have shown their ability to induce apoptosis in cancer cell lines. For example, certain triazole derivatives demonstrated selective cytotoxicity against human tumor cells, highlighting the potential of spiro compounds in targeted cancer therapy .
Case Studies
- Antitumor Activity : A series of synthesized spiro compounds were evaluated for their antitumor efficacy against various human cancer cell lines. Compounds showed IC50 values in the micromolar range, indicating potent activity .
- Mechanistic Insights : Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways, a common mechanism exploited by anticancer agents .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Key Structural Analogues
The compound shares its acetamide backbone with several herbicides and bioactive molecules. Below is a comparative analysis:
*Molecular weights estimated via computational tools due to lack of experimental data.
Research Findings and Divergences
Triazaspiro Core vs. Oxadiazole/Thienopyridine Systems
- In contrast, CPA’s oxadiazole-thienopyridine system (studied theoretically) exhibits stronger π-π stacking and hydrogen-bonding capacity, which may explain its predicted anticancer activity .
Chlorophenyl Substituents
- The 5-chloro-2-methylphenyl group in the target compound mirrors the chlorophenyl moiety in CPA , but the methyl group may reduce metabolic degradation compared to alachlor’s unsubstituted diethylphenyl group .
Thioether Linkage
- The thioether bridge in the target compound could improve lipid solubility and membrane permeability relative to pretilachlor’s ether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
